2-(2-azidophenyl)ethan-1-ol
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Overview
Description
2-(2-azidophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoacetophenone.
Azidation: The bromo group is substituted with an azido group using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Reduction: The resulting 2-(2-azidophenyl)acetophenone is then reduced to this compound using a reducing agent like sodium borohydride (NaBH4) in methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(2-azidophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 2-(2-azidophenyl)acetaldehyde.
Reduction: 2-(2-aminophenyl)ethan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-azidophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-azidophenyl)ethan-1-ol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of an azido group.
2-(2-bromophenyl)ethan-1-ol: Similar structure but with a bromo group instead of an azido group.
2-(2-nitrophenyl)ethan-1-ol: Similar structure but with a nitro group instead of an azido group.
Uniqueness
2-(2-azidophenyl)ethan-1-ol is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it valuable in synthetic chemistry and materials science, where such reactivity can be harnessed for the creation of novel compounds and materials.
Properties
CAS No. |
31590-12-2 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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